molecular formula C16H17N5O3 B2990524 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-02-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2990524
CAS RN: 1396813-02-7
M. Wt: 327.344
InChI Key: FJYLQFZBWKOSCH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of cancer research and drug discovery. In

Scientific Research Applications

Antioxidant Applications

Research has demonstrated the effectiveness of coumarin derivatives, similar in structure to the compound , as potent antioxidants. For instance, a study focused on the synthesis and characterization of a coumarin-substituted heterocyclic compound, showcasing its significant antioxidant activity. This compound exhibited a high scavenging activity, reaching 80% at a concentration of 1000 μg/mL, in comparison to the standard antioxidant vitamin C, which reached 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Catalytic and Synthetic Applications

Another area of application is in catalysis and synthetic chemistry, where such compounds are used as intermediates in the synthesis of more complex heterocyclic structures. For example, a study explored the oxidative palladium-catalyzed cross-coupling of pyrimidines, containing pyridotriazol-1-yloxy as either a urea or an amide functional group, with arylboronic acids. This process is crucial for the preparation of heteroaryl ethers, showcasing the compound's role in facilitating complex chemical syntheses (Bardhan, Wacharasindhu, Wan, & Mansour, 2009).

Material Science and Molecular Recognition

In material science, compounds with similar functional groups have been utilized in the creation of molecular prisms that act as catalysts in aqueous media. A notable study involved the synthesis of a urea-functionalized self-assembled molecular prism, which showed high efficiency in catalyzing Michael and Diels-Alder reactions in water. This prism was notable for its reusability and the ability to conduct reactions in a heterogeneous fashion, indicating its potential for green chemistry applications (Howlader, Das, Zangrando, & Mukherjee, 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-16(19-11-3-4-13-14(7-11)24-10-23-13)20-12-8-17-15(18-9-12)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYLQFZBWKOSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

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